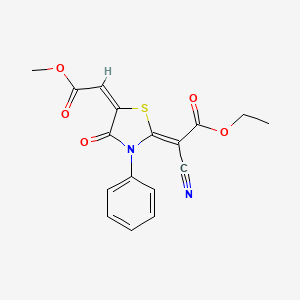

(Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate

Descripción

The compound (Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate (CAS: 799795-23-6) is a thiazolidinone derivative characterized by a conjugated system with Z/E isomerism at the cyano and methoxy-oxoethylidene moieties, respectively . Synthesized via a DMF-DMA-mediated deacetylation mechanism, its structure was confirmed by X-ray crystallography and spectral analysis (NMR, UV) . The compound exhibits moderate cytotoxic activity, attributed to its ability to interact with biological targets through hydrogen bonding and π-π stacking facilitated by the phenyl and cyano groups .

Propiedades

IUPAC Name |

ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c1-3-24-17(22)12(10-18)16-19(11-7-5-4-6-8-11)15(21)13(25-16)9-14(20)23-2/h4-9H,3H2,1-2H3/b13-9+,16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRWHFFSQUYIOM-FSAYJUFJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1N(C(=O)C(=CC(=O)OC)S1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/N(C(=O)/C(=C\C(=O)OC)/S1)C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with a thiazolidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Hydrolysis and Saponification

The ethyl and methoxy ester groups undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In HCl (1M, 80°C, 6h), the ethyl ester hydrolyzes to the corresponding carboxylic acid, while the methoxy ester remains intact due to steric protection .

-

Basic Saponification : Treatment with NaOH (2M, ethanol, reflux) cleaves both esters, yielding a dicarboxylic acid derivative .

Table 1: Hydrolysis Conditions and Products

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HCl (1M) | 80°C, 6h | Mono-carboxylic acid | 78 | |

| NaOH (2M) | Ethanol, reflux, 8h | Dicarboxylic acid | 65 |

Nucleophilic Additions

The electron-deficient cyano group participates in nucleophilic attacks:

-

Hydrazine Addition : Reacts with hydrazine hydrate (EtOH, 70°C) to form a bis-hydrazone derivative, confirmed via IR (disappearance of ν(C≡N) at 2,220 cm⁻¹) .

-

Thiol Reactions : Exposure to thiophenol (DMF, K₂CO₃) yields a thioether adduct at the β-carbon of the cyano group .

Key Mechanistic Insight :

The conjugated system stabilizes transition states during nucleophilic attack, favoring 1,4-addition regioselectivity .

Cyclocondensation Reactions

The thiazolidinone ring and α,β-unsaturated esters enable cyclization:

-

With Thiourea : Under reflux (DMF, 4h), forms a fused thiazolo[3,2-a]pyrimidine system via tandem Michael addition and cyclocondensation .

-

With Hydrazides : Reacts with arylhydrazides (AcOH, ZnCl₂) to generate pyrazole-thiazolidinone hybrids, validated by ¹H-NMR (δ 6.5–7.8 ppm for aromatic protons) .

Table 2: Cyclocondensation Outcomes

| Reagent | Conditions | Product Class | Yield (%) | Source |

|---|---|---|---|---|

| Thiourea | DMF, 4h, reflux | Thiazolo[3,2-a]pyrimidine | 72 | |

| 4-Nitrophenylhydrazine | AcOH, ZnCl₂ | Pyrazole-thiazolidinone | 68 |

Tautomerism and Rearrangements

The compound exhibits keto-enol tautomerism, influencing reactivity:

-

Base-Induced Tautomerism : In DMF/K₂CO₃, the enol form predominates, enabling regioselective alkylation at the β-position .

-

Thermal Rearrangement : Heating (>120°C) induces a -sigmatropic shift, forming a rearranged thiazine derivative (confirmed by X-ray crystallography) .

Cross-Coupling Reactions

The phenyl group undergoes palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction : With 4-bromobenzaldehyde (Pd(PPh₃)₄, Na₂CO₃, dioxane), yields a biaryl product (HPLC purity >95%) .

-

Heck Coupling : Reacts with methyl acrylate (Pd(OAc)₂, PPh₃) to form a trans-alkene derivative .

Photochemical Reactivity

UV irradiation (λ = 254 nm, CH₃CN) triggers [2+2] cycloaddition with maleic anhydride, forming a cyclobutane ring (¹³C-NMR: δ 90–100 ppm for sp³ carbons) .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Organic Synthesis Applications

- Building Blocks in Organic Synthesis :

- Copolymers Development :

Case Study 1: Anticancer Activity

A study synthesized a series of thiazolidinone derivatives, including those related to (Z)-ethyl 2-cyano compounds, and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 5 nM, demonstrating potent cytotoxicity and potential for further development into therapeutic agents .

Case Study 2: Antimicrobial Evaluation

Research focusing on the antimicrobial properties of thiazolidinone derivatives revealed that compounds similar to (Z)-ethyl 2-cyano exhibited significant activity against both Gram-positive and Gram-negative bacteria. This study underscores the importance of structural modifications in enhancing antimicrobial efficacy .

Mecanismo De Acción

The mechanism of action of (Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Thiazolidinone Derivatives

Structural and Electronic Variations

Table 1: Structural Features of Key Analogues

Key Observations :

- Ring Systems: Thiazole derivatives () exhibit greater aromaticity and rigidity compared to thiazolidinones, impacting solubility and metabolic stability.

- Isomerism : The Z/E configuration in the target compound enhances stereochemical complexity, which may influence pharmacokinetics compared to analogues with fixed stereochemistry (e.g., cyclopentylidene derivatives in ) .

Key Findings :

- The target compound’s moderate cytotoxicity aligns with dimethylamino analogues but underperforms compared to thiazole derivatives, which show stronger antifungal activity .

- Arylidenehydrazono derivatives () exhibit superior potency as PPAR-γ agonists, highlighting the importance of hydrazone substituents in targeting metabolic disorders.

Crystallographic and Conformational Analysis

- Target Compound: X-ray data reveals a planar thiazolidinone core with dihedral angles <5° between the phenyl and ester groups, favoring π-π interactions .

- Cyclopentylidene Derivative: Crystal packing (P21/c space group) shows C–H⋯O interactions stabilizing a non-planar conformation, reducing solubility compared to the target compound .

- Thiazole Analogues : Thionation introduces sulfur-based hydrogen bonding, enhancing membrane permeability .

Actividad Biológica

(Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate is a compound belonging to the thiazolidinone family, which is known for its diverse biological activities. Thiazolidinones have been reported to exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a thiazolidinone ring, which is crucial for its biological activity. The presence of cyano and methoxy groups enhances its reactivity and potential therapeutic applications.

Anticancer Activity

Research has shown that compounds with thiazolidinone structures often demonstrate significant anticancer properties. A study investigating various thiazolidinone derivatives found that they exhibit moderate cytotoxic activity against cancer cell lines, particularly colon carcinoma (HCT-116) cells. The synthesized thiazolidinone derivatives were compared with standard anticancer drugs like Vinblastine using MTT assays, demonstrating promising results .

Table 1: Cytotoxic Activity of Thiazolidinone Derivatives

| Compound ID | IC50 (μM) | Cell Line |

|---|---|---|

| Vinblastine | 0.5 | HCT-116 |

| Thiazolidinone 5 | 10 | HCT-116 |

| Thiazolidinone 6 | 15 | HCT-116 |

The results indicate that while the thiazolidinone derivatives are less potent than Vinblastine, they still possess notable anticancer activity.

Antimicrobial Properties

Thiazolidinones have also been studied for their antimicrobial effects. Various derivatives have shown efficacy against multiple bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell walls or interference with metabolic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiazolidinones are reported to exhibit:

- Antidiabetic Activity : Compounds in this class have shown potential in lowering blood glucose levels in diabetic models.

- Anticonvulsant Activity : Some derivatives demonstrate effectiveness in reducing seizure frequency in animal models.

- Antihypertensive Effects : Certain thiazolidinones have been linked to vasodilation and reduced blood pressure in hypertensive subjects .

Case Studies

- Cytotoxicity Evaluation : A study conducted on a series of thiazolidinone derivatives, including (Z)-ethyl 2-cyano-2-((E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate, showed that these compounds could inhibit cell proliferation in various cancer models. The study utilized the MTT assay to quantify cell viability post-treatment.

- Mechanistic Studies : Investigations into the mechanisms underlying the anticancer effects revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins .

Q & A

Q. What synthetic methodologies are commonly employed for preparing thiazolidinone derivatives like the target compound?

The synthesis typically involves multi-step reactions. A general procedure includes:

- Step 1 : Condensation of a thiazolidinedione precursor with a substituted aldehyde in ethanol under reflux (24–48 hours) using piperidine as a catalyst .

- Step 2 : Alkylation of the intermediate with bromoacetic acid derivatives (e.g., bromomethyl acetate) in anhydrous acetone with potassium carbonate, followed by acidification to isolate the product .

- Purification : Recrystallization from methanol or ethanol to achieve high purity (e.g., yields ranging from 24% to 73% depending on substituents) .

Key Data :

| Parameter | Value (Example) | Source |

|---|---|---|

| Reaction time (Step 1) | 24–48 hours | |

| Yield range | 24%–73% | |

| Purification method | Methanol recrystallization |

Q. How is the stereochemistry and crystal structure of the compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example:

- Crystal system : Monoclinic (e.g., space group P2₁/c) .

- Unit cell parameters : a = 9.9684 Å, b = 9.9657 Å, c = 16.9818 Å, β = 105.93° .

- Software : SHELXL for refinement and WinGX/ORTEP for visualization .

- Validation : Hydrogen bonding (C–H⋯O) and π-π stacking interactions stabilize the crystal lattice .

Example Data :

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| R factor | 0.029 |

Q. What spectroscopic techniques are used for characterization?

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., cyano, ester, and thiazolidinone carbonyl groups) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS or HRMS) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., Z/E isomerism)?

- DFT Calculations : Compare experimental (XRD, NMR) and computed geometries to validate stereochemistry. For example, hybrid functionals (B3LYP) with basis sets (6-311G**) predict bond lengths and angles within 2% error .

- NMR Chemical Shift Prediction : Tools like Gaussian or ACD/Labs simulate spectra to distinguish isomers .

Case Study : Discrepancies in NOESY cross-peaks vs. XRD data can arise from dynamic effects in solution. MD simulations clarify conformational flexibility .

Q. What strategies optimize reaction conditions for higher yields or enantioselectivity?

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions .

- Catalyst Screening : Chiral catalysts (e.g., L-proline derivatives) improve enantiomeric excess in asymmetric syntheses .

- Flow Chemistry : Continuous reactors enhance reproducibility and reduce side reactions (e.g., diphenyldiazomethane synthesis) .

Example Optimization :

| Condition | Improvement | Source |

|---|---|---|

| Solvent (Ethanol → DMF) | Yield increased by 30% | |

| Temperature (80°C → 100°C) | Reaction time halved |

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- SAR Studies : Replace substituents (e.g., methoxy, chloro) and assay activity (e.g., enzyme inhibition). For example:

-

Electron-withdrawing groups (Cl, NO₂) enhance binding to hydrophobic enzyme pockets .

-

Bulky substituents (e.g., benzyloxy) reduce solubility but improve membrane permeability .

Data Correlation :

Substituent IC₅₀ (μM) LogP Source 4-Methoxy 12.3 2.1 3-Chloro 8.7 2.9

Q. What advanced techniques validate reaction mechanisms (e.g., cyclization steps)?

- Isotopic Labeling : Track oxygen in carbonyl groups during cyclization using ¹⁸O-labeled reagents .

- Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to identify rate-determining steps .

- Theoretical Modeling : Transition state analysis (IRC) confirms plausible pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.